7-Bromo-4-isopropylquinoline
Description
7-Bromo-4-isopropylquinoline is a halogenated quinoline derivative characterized by a bromine atom at the 7-position and an isopropyl group at the 4-position of the quinoline core. Quinoline derivatives are widely studied for their diverse chemical and biological properties, including applications in medicinal chemistry, materials science, and catalysis. The bromine substituent enhances electrophilic reactivity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the isopropyl group contributes to increased steric bulk and lipophilicity. This combination of substituents may influence solubility, pharmacokinetic behavior, and intermolecular interactions, making the compound valuable for drug discovery and materials design.
Properties
Molecular Formula |
C12H12BrN |
|---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
7-bromo-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12BrN/c1-8(2)10-5-6-14-12-7-9(13)3-4-11(10)12/h3-8H,1-2H3 |
InChI Key |
MLERYFQCBMBALA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC(=CC2=NC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-isopropylquinoline can be achieved through various methods. One common approach involves the bromination of 4-isopropylquinoline. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-isopropylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas at room temperature.
Major Products Formed:
Substitution: Formation of 7-methoxy-4-isopropylquinoline.
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
7-Bromo-4-isopropylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-4-isopropylquinoline involves its interaction with specific molecular targets. The bromine atom and isopropyl group enhance its binding affinity to certain enzymes and receptors. This compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 7-Bromo-4-isopropylquinoline, a comparative analysis with analogous quinoline derivatives is provided below. Key differences in substituents, physicochemical properties, and applications are highlighted.
Table 1: Structural and Functional Comparison of Quinoline Derivatives
*LogP values are estimated using fragment-based methods (e.g., Crippen’s method).
Substituent Effects on Physicochemical Properties
- Halogen Influence: Bromine at C7 in all compounds enhances electrophilic reactivity, enabling cross-coupling reactions. Chlorine at C4 in and increases polarity but reduces steric hindrance compared to the isopropyl group in this compound.
- Lipophilicity: The isopropyl group in this compound contributes to higher lipophilicity (LogP ~3.5) than chlorinated analogs (LogP ~3.1–3.8) but lower than dimethylated derivatives . This property may enhance membrane permeability in biological systems.
- Solubility : The bulky isopropyl group reduces aqueous solubility compared to carboxylated analogs (e.g., ), which exhibit polar solubility profiles.
Key Research Findings
- Synthetic Challenges : Steric hindrance from the isopropyl group complicates purification compared to smaller substituents (e.g., Cl, CH₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
